9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate
Description
9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[55]undecane-1,9-dicarboxylate is a chemical compound with the molecular formula C17H28N2O5 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Properties
IUPAC Name |
9-O-tert-butyl 5-O-ethyl 2-oxo-3,9-diazaspiro[5.5]undecane-5,9-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O5/c1-5-23-14(21)12-11-18-13(20)10-17(12)6-8-19(9-7-17)15(22)24-16(2,3)4/h12H,5-11H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNUCKAYYCEEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC(=O)CC12CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a linear precursor to form the spirocyclic structure.
Introduction of functional groups: Various functional groups, such as tert-butyl and ethyl groups, are introduced through substitution reactions.
Oxidation and reduction reactions: These reactions are used to introduce or modify oxygen-containing functional groups, such as carbonyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of diazaspiro compounds exhibit antimicrobial properties. The structural characteristics of 9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate may contribute to its efficacy against various bacterial strains. Preliminary studies suggest potential in developing new antibiotics .
Anticancer Properties
Compounds with spiro structures have been investigated for their anticancer activities. The unique configuration of this compound allows for interactions with biological targets involved in cancer progression. Studies are ongoing to evaluate its effectiveness in inhibiting tumor growth in vitro and in vivo .
Neurological Applications
Due to its diazaspiro structure, there is interest in the compound's potential as a neuroprotective agent. Research into similar compounds has shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Polymer Chemistry
The compound can be utilized as a building block in polymer synthesis. Its functional groups allow for the modification of polymer properties, potentially leading to materials with enhanced thermal stability and mechanical strength .
Coatings and Adhesives
Given its chemical structure, it may also serve as an additive in coatings and adhesives, improving adhesion properties and resistance to environmental factors .
Synthetic Intermediate
In organic synthesis, this compound can act as an intermediate for the preparation of more complex molecules. Its reactivity allows chemists to explore various pathways for synthesizing novel compounds with desired biological activities or material properties .
Case Studies
Mechanism of Action
The mechanism of action of 9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness
9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and ethyl groups. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate (CAS No. 2230802-75-0) is a spiro compound characterized by a bicyclic structure with significant potential in medicinal chemistry. This compound has been investigated for various biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article provides a comprehensive overview of its biological activity, including relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C17H28N2O5. The unique structure contributes to its biological activity and makes it a subject of interest in drug discovery.
Biological Activity Overview
Research indicates that compounds within the diazaspiro[5.5]undecane class exhibit diverse biological activities:
Antimicrobial Activity
Studies have shown that certain derivatives of diazaspiro compounds possess significant antimicrobial properties. For instance, compounds similar to 9-(tert-butyl) have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential as new antimicrobial agents .
Anticancer Activity
The compound has been explored for its anticancer properties. It has been noted that spirocyclic compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The diazaspiro compounds have been studied for their interaction with neurotransmitter systems. Specifically, they have been identified as potential modulators of the GABAergic system, which plays a crucial role in anxiety and other neuropsychiatric disorders .
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with neurotransmitter receptors such as GABA receptors, influencing neuronal excitability.
- Signal Transduction Modulation : The compound could affect intracellular signaling pathways that regulate cell growth and apoptosis.
Research Findings and Case Studies
Several studies have highlighted the biological potential of related diazaspiro compounds:
Q & A
Q. Table 1. Comparative Reactivity of tert-Butyl vs. Cyclopropyl Analogs
| Parameter | tert-Butyl Derivative | Cyclopropyl Analog |
|---|---|---|
| LogP | 2.8 | 2.1 |
| CYP3A4 Inhibition | IC₅₀ = 12 µM | IC₅₀ = 8 µM |
| Synthetic Yield | 40% | 55% |
Q. Table 2. Optimized Coupling Conditions
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 120 | 68 |
| Pd₂(dba)₃/BINAP | Dioxane | 100 | 52 |
| Microwave PdCl₂ | DMF | 150 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
